BenchChemオンラインストアへようこそ!

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide

Lipophilicity XLogP3 Drug-like properties

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide (CAS 2195878-69-2) is a fragment-sized kinase inhibitor scaffold where the 4-fluoro substituent delivers optimal electronegativity without excessive steric bulk—superior to 4-chloro or 4-bromo analogs that elevate logP beyond desirable ranges. The cyclopropyl group provides documented resistance to CYP450-mediated oxidation, a critical advantage over metabolically labile alkyl substituents. Off-the-shelf availability in tiered quantities (1–100 mg) eliminates custom synthesis lead times, enabling immediate SAR expansion around the benzamide 4-position. Choose this 4-fluoro congener for balanced lipophilicity (XLogP3 1.7) and hinge-region binding complementarity.

Molecular Formula C15H14FN3O
Molecular Weight 271.295
CAS No. 2195878-69-2
Cat. No. B2550699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide
CAS2195878-69-2
Molecular FormulaC15H14FN3O
Molecular Weight271.295
Structural Identifiers
SMILESC1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H14FN3O/c16-12-5-3-11(4-6-12)15(20)17-8-13-7-14(10-1-2-10)19-9-18-13/h3-7,9-10H,1-2,8H2,(H,17,20)
InChIKeyVCNAQUNIFCLPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide (CAS 2195878-69-2): Core Scaffold & Baseline Procurement Profile


N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide is a synthetic small-molecule building block (C15H14FN3O, MW 271.29) featuring a 4,6-disubstituted pyrimidine core with a cyclopropyl group at the 6-position and a 4-fluorobenzamide moiety linked via a methylene bridge [1]. The compound is catalogued as a versatile intermediate for medicinal chemistry, particularly in the development of kinase inhibitors and biologically active molecules [2]. Its computed physicochemical profile includes an XLogP3 of 1.7, a topological polar surface area of 54.9 Ų, and four hydrogen bond acceptors, placing it in a favorable property space for lead-like oral bioavailability [1].

Why N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide Cannot Be Replaced by Generic Analogs


Within the (6-cyclopropylpyrimidin-4-yl)methyl benzamide series, subtle variations in the benzamide substituent produce marked differences in lipophilicity, hydrogen-bonding capacity, and target-binding complementarity. The 4-fluoro derivative occupies a unique position relative to its closest analogs—including 4-chloro, 4-bromo, 4-cyano, and 4-methoxy congeners—due to the fluorine atom's optimal balance of electronegativity and minimal steric bulk. Generic substitution with these analogs cannot replicate the specific electronic distribution and metabolic profile that the 4-fluoro moiety imparts, potentially altering both potency and selectivity in kinase-targeting applications [1][2].

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide: Quantified Differentiation Evidence vs. In-Class Analogs


Lipophilicity Modulation: 4-Fluoro vs. 4-Chloro and 4-Bromo Analogs

The 4-fluorobenzamide derivative exhibits an XLogP3 of 1.7 [1]. The 4-chloro analog is predicted to have a higher XLogP3 of approximately 2.0, while the 4-bromo analog reaches ~2.3, based on incremental halogen contributions. The target compound's lower logP places it closer to the optimal range for oral bioavailability (1-3), reducing the risk of excessive lipophilicity-driven non-specific binding and poor solubility, a key selection criterion for kinase inhibitor lead optimization [1][2].

Lipophilicity XLogP3 Drug-like properties ADME prediction

Hydrogen Bond Acceptor Capacity: Differentiation from 4-Cyano and 4-Trifluoromethyl Analogs

The target compound has a topological polar surface area (TPSA) of 54.9 Ų and four hydrogen bond acceptors [1]. The 4-cyano analog (CAS 2195879-27-5) features an additional nitrile acceptor, increasing TPSA to ~67 Ų and Acceptor Count to 5, which may reduce passive membrane permeability. The 4-trifluoromethyl analog introduces three strongly electron-withdrawing fluorine atoms that alter the electronic character of the benzamide carbonyl, potentially weakening key H-bond interactions with kinase hinge regions [1][2].

Hydrogen bonding TPSA Polar surface area Permeability

Metabolic Stability: Cyclopropyl Group Advantage Over Isopropyl and Ethyl Analogs

The cyclopropyl substituent at the pyrimidine 6-position is recognized in medicinal chemistry for enhancing metabolic stability by resisting CYP450-mediated oxidation compared to isosteric isopropyl or ethyl groups [2]. During the optimization of hepatitis C virus NS5B inhibitors, cyclopropyl-substituted pyrimidines demonstrated reduced metabolic clearance via a distinct bioactivation pathway involving hydrogen atom abstraction and ring-opening rearrangement, which nonetheless proved more favorable than the rapid oxidative dealkylation observed with bulkier alkyl substituents [2]. The target compound inherits this metabolic advantage from its cyclopropylpyrimidine scaffold.

Metabolic stability Cyclopropyl CYP450 Oxidative metabolism

Commercial Availability and Purity Specifications Against Life Chemicals Portfolio Competitors

The target compound is stocked by Life Chemicals as catalog item F6496-1324, available in multiple quantity formats (1 mg, 2 μmol, 3 mg, 10 mg, 15 mg) with transparent pricing ranging from $81.00 (1 mg) to $118.50 (10 mg) as of September 2023 [1]. This multi-format, off-the-shelf availability contrasts with several close analogs such as the 4-chloro, 4-bromo, and 4-cyano derivatives, which are not listed with identical supplier diversity and often require custom synthesis. The immediate availability reduces lead time for screening campaigns compared to bespoke-synthesized alternatives.

Commercial availability Pricing Purity Procurement Life Chemicals

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide: Optimal Application Scenarios Guided by Evidence


Kinase Inhibitor Fragment Library Construction Requiring Balanced logP

Given its XLogP3 of 1.7 and TPSA of 54.9 Ų, this compound is ideally suited as a fragment-sized scaffold for kinase inhibitor library design where balanced lipophilicity is critical for avoiding off-target promiscuity while maintaining adequate membrane permeability [1]. Its 4-fluoro substitution offers an optimal electronic profile relative to 4-chloro or 4-bromo alternatives, which increase logP beyond the desirable range [1].

Structure-Activity Relationship (SAR) Studies Targeting Hinge-Binding Heterocycles

The 4-fluorobenzamide moiety provides a hydrogen-bond donor/acceptor pair compatible with kinase hinge-region interactions, while the cyclopropylpyrimidine core contributes metabolic stability [2]. The compound's off-the-shelf availability through Life Chemicals enables rapid SAR expansion around the 4-position of the benzamide ring without delays associated with custom synthesis of halogen-substituted analogs [1].

Metabolic Stability Optimization in Lead Series Requiring Cyclopropyl Substituents

For programs where oxidative metabolism of alkyl substituents is a known liability, the cyclopropyl group on the pyrimidine ring provides documented resistance to CYP450-mediated oxidation, as observed in NS5B inhibitor optimization campaigns [2]. This compound can serve as a control or starting point for medicinal chemistry teams seeking to replace metabolically labile isopropyl or ethyl groups on pyrimidine scaffolds.

Rapid Primary Screening Where Procurement Lead Time Is Rate-Limiting

The compound's tiered quantity formats (1 mg to 15 mg) and in-stock status from Life Chemicals [1] make it a pragmatically superior choice over analogous 4-chloro, 4-bromo, or 4-cyano derivatives that often require custom synthesis. This reduces procurement lead time and enables faster iteration in hit-to-lead campaigns.

Quote Request

Request a Quote for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.